
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride typically involves a multi-step process. One common method starts with the preparation of 6-phenylhexanoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride . The acid chloride is then reacted with 9-aminoacridine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the acridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with DNA and proteins.
Mécanisme D'action
The mechanism of action of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other molecular targets and pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative with anticancer properties.
Acridin-9-yl hydrazide derivatives: Studied for their potential as BACE-1 inhibitors in Alzheimer’s disease.
Uniqueness
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride is unique due to its specific structure, which allows it to effectively intercalate into DNA and inhibit topoisomerase II. This makes it a promising candidate for anticancer therapy, particularly in cases where other acridine derivatives may be less effective .
Propriétés
Numéro CAS |
66147-38-4 |
|---|---|
Formule moléculaire |
C25H25ClN2O2 |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
6-[4-(acridin-10-ium-9-ylamino)phenyl]hexanoic acid;chloride |
InChI |
InChI=1S/C25H24N2O2.ClH/c28-24(29)13-3-1-2-8-18-14-16-19(17-15-18)26-25-20-9-4-6-11-22(20)27-23-12-7-5-10-21(23)25;/h4-7,9-12,14-17H,1-3,8,13H2,(H,26,27)(H,28,29);1H |
Clé InChI |
YAVSBLOQAJTDGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)CCCCCC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


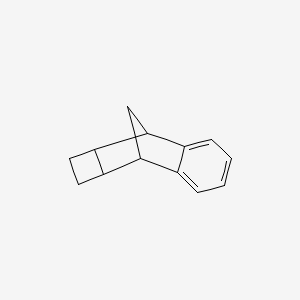
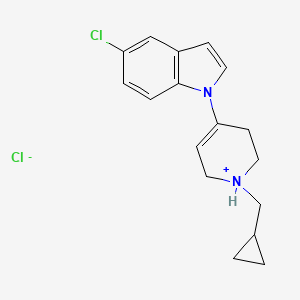
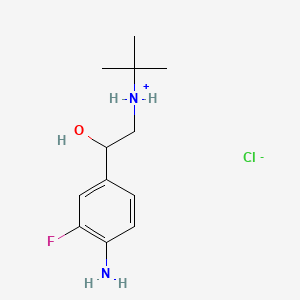
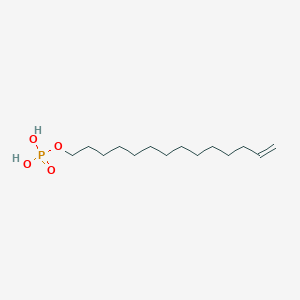
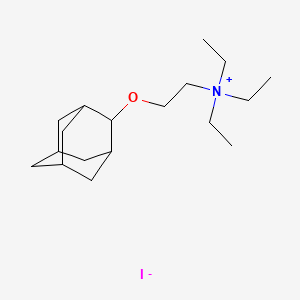
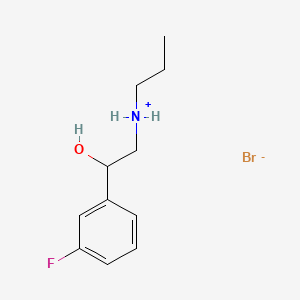
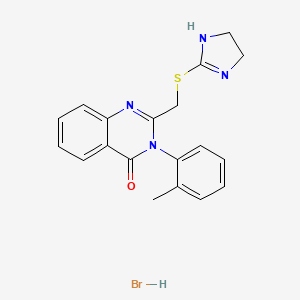
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
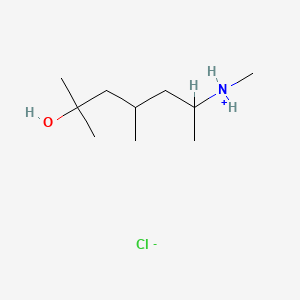
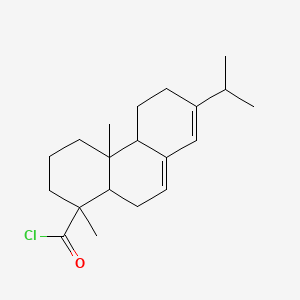
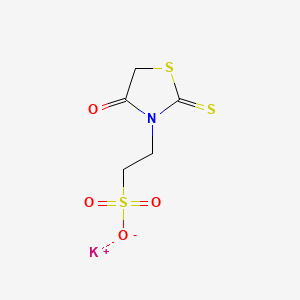
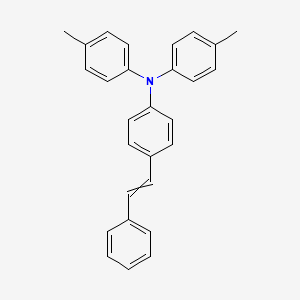
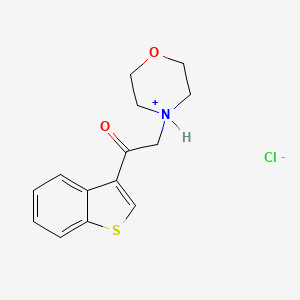
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)
